4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride
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Overview
Description
4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-ethylpyrazole with formaldehyde and 2-methoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
4-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride stands out due to its unique structural features and the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20ClN3O2 |
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Molecular Weight |
297.78 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-3-17-7-6-12(16-17)10-15-9-11-4-5-13(18)14(8-11)19-2;/h4-8,15,18H,3,9-10H2,1-2H3;1H |
InChI Key |
FNNYCJZWDIVSQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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